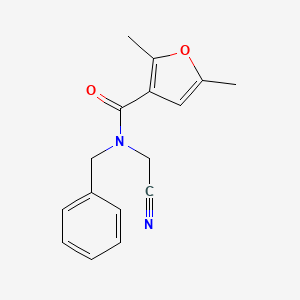

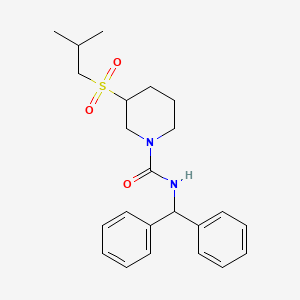

![molecular formula C11H8N2 B2375711 5H-indeno[1,2-d]pyrimidine CAS No. 245-02-3](/img/structure/B2375711.png)

5H-indeno[1,2-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5H-indeno[1,2-d]pyrimidine is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . A series of novel substituted thioxopyrimidine and thiazolo[3,2-a]pyrimidine compounds that combine various heteroaryl rings have been synthesized .

Synthesis Analysis

The synthesis of this compound involves a Biginelli one-pot three-component reaction . This reaction has been intensively studied in recent decades, especially due to the therapeutic properties of the resulting compounds .

Molecular Structure Analysis

The molecular formula of this compound is C11H8N2 . Its structure is available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

The Biginelli reaction has been intensively studied in the last two decades, especially due to the applications of synthesized dihydropyrimidinone compounds . The reaction involves the condensation of an aromatic aldehyde, urea, and ethyl acetoacetate in ethanol solution .

Physical And Chemical Properties Analysis

Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts .

科学的研究の応用

Synthesis Techniques

- Three-Component Synthesis : A highly efficient synthesis of 2-amino-4-aryl-5H-indeno[1,2-d]pyrimidin-5-one derivatives was developed using a liquid glass-catalyzed three-component reaction. This process involves guanidine hydrochloride, aromatic aldehydes, and 1,3-indandione, yielding high-quality derivatives (Fazlinia & Sheikh, 2020).

- Intramolecular Friedel-Crafts Reaction : A novel synthesis approach using an intramolecular Friedel-Crafts reaction between aryl and ester groups of ethyl 6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates and their thioxo analogs was explored to synthesize 1H-Indeno[1,2-d]pyrimidine-2,5(3H,9bH)-dione derivatives (Mobinikhaledi et al., 2007).

Novel Derivatives and Applications

- Furo[3′,4′:5,6]pyrido[2,3-d]Pyrimidine Derivatives : A series of furo and indeno pyrido pyrimidine derivatives were synthesized via multicomponent reactions. This protocol offers advantages in yield, cost, environmental impact, and convenience (Tu et al., 2007).

- Fluorescent Compounds : New fluorescent compounds, 2-substituted indeno[1,2-d]pyrimidin-5-ones, showed fluorescence in the solid state, indicating potential applications in material sciences (Hagimori et al., 2016).

Medical and Biological Applications

- Antimicrobial Activity : Some new indeno and thieno pyrimidine derivatives demonstrated promising antimicrobial activity, indicating potential for developing new antimicrobial agents (Hegab et al., 2007).

- Anticancer Evaluation : A study detailed the synthesis of 2-amino-4-phenyl-5-H-indeno[1,2-d]pyrimidine-5-one derivatives and their screening against cancer cell lines, highlighting potential anticancer properties (Patravale et al., 2014).

作用機序

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .

Safety and Hazards

将来の方向性

The Biginelli synthesis that mediates the production of pyrimidine compounds has been intensively studied in recent decades, especially due to the therapeutic properties of the resulting compounds . In this changing medical landscape due to COVID-19, finding new organic structures with antimicrobial and antiviral properties is a priority in current research .

特性

IUPAC Name |

5H-indeno[1,2-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-2-4-10-8(3-1)5-9-6-12-7-13-11(9)10/h1-4,6-7H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFDXVBRMCUFAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=NC=NC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2375628.png)

![3-[({5-[(4-Bromophenyl)sulfanyl]furan-2-yl}methyl)amino]-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2375633.png)

![3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2375635.png)

![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone](/img/structure/B2375636.png)

![1-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-3-(4-isopropylphenyl)imidazolidin-2-one](/img/structure/B2375638.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2375640.png)

![[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2375647.png)

![3-[[(Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2375650.png)